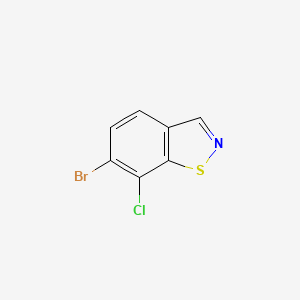

6-Bromo-7-chloro-1,2-benzothiazole

Description

BenchChem offers high-quality 6-Bromo-7-chloro-1,2-benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-7-chloro-1,2-benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-7-chloro-1,2-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNS/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXZQLGQYWXTCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=NS2)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427447-75-3 | |

| Record name | 6-bromo-7-chloro-1,2-benzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Purification and Isolation Methodologies for Halogenated Benzothiazole Compounds

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety

The benzene ring of the 1,2-benzothiazole system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the fused thiazole (B1198619) ring. However, the presence of the halogen substituents, which are ortho, para-directing, can influence the position of further substitution. In the case of 6-Bromo-7-chloro-1,2-benzothiazole, the bromine at position 6 and chlorine at position 7 further deactivate the ring.

Electrophilic substitution, such as nitration or further halogenation, would be expected to be challenging and require harsh reaction conditions. If substitution were to occur, the directing effects of the existing halogens would come into play. The bromine at C6 would direct incoming electrophiles to the C5 and C7 positions, while the chlorine at C7 would direct to the C6 and C8 (if available) positions. Given that C7 is already substituted, and considering the steric hindrance from the adjacent chloro group, any potential electrophilic attack would likely favor the C4 or C5 positions, although yields are expected to be low. For instance, bromination of aminobenzothiazoles has been reported, indicating that the benzene ring can undergo electrophilic substitution. youtube.comrsc.org

Illustrative Examples of Electrophilic Aromatic Substitution:

| Reactant | Electrophile | Potential Product(s) | Illustrative Conditions |

| 6-Bromo-7-chloro-1,2-benzothiazole | HNO₃/H₂SO₄ | 6-Bromo-7-chloro-4-nitro-1,2-benzothiazole | Concentrated acids, elevated temperature |

| 6-Bromo-7-chloro-1,2-benzothiazole | Br₂/FeBr₃ | 4,6-Dibromo-7-chloro-1,2-benzothiazole | Lewis acid catalyst, halogenating agent |

Nucleophilic Substitution Reactions Involving Halogen and Heteroatom Centers

Nucleophilic substitution reactions on the 6-Bromo-7-chloro-1,2-benzothiazole scaffold can potentially occur at several sites: the carbon atoms bearing the halogen substituents on the benzene ring, and the sulfur and nitrogen atoms of the heterocyclic ring.

The halogen atoms on the benzene ring are generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups in the ortho or para positions. In this molecule, the thiazole ring provides some activation. Nucleophilic attack would be more likely to occur at the carbon bearing the chlorine atom (C7) due to the generally greater lability of the C-Cl bond compared to the C-Br bond in such systems. However, these reactions would likely require forcing conditions.

The sulfur atom in the 1,2-benzothiazole ring system can be susceptible to nucleophilic attack, potentially leading to ring-opening reactions, especially under reductive conditions or with strong nucleophiles. The nitrogen atom, being part of a heteroaromatic system, is generally not a site for direct nucleophilic substitution but its lone pair of electrons can be involved in complexation with Lewis acids.

Illustrative Examples of Nucleophilic Substitution:

| Reactant | Nucleophile | Potential Product | Illustrative Conditions |

| 6-Bromo-7-chloro-1,2-benzothiazole | Sodium methoxide | 6-Bromo-7-methoxy-1,2-benzothiazole | High temperature, polar aprotic solvent (e.g., DMF) |

| 6-Bromo-7-chloro-1,2-benzothiazole | Ammonia | 7-Amino-6-bromo-1,2-benzothiazole | High pressure, high temperature |

| 6-Bromo-7-chloro-1,2-benzothiazole | Sodium thiophenoxide | 6-Bromo-7-(phenylthio)-1,2-benzothiazole | Transition metal catalyst (e.g., CuI), base |

Oxidative and Reductive Transformations of the Heterocyclic Ring System

The heterocyclic part of 6-Bromo-7-chloro-1,2-benzothiazole can undergo both oxidative and reductive transformations.

Oxidation: Oxidation of the sulfur atom in the 1,2-benzothiazole ring system can lead to the formation of the corresponding S-oxide or S,S-dioxide. These transformations can significantly alter the electronic properties and reactivity of the molecule. More aggressive oxidation can lead to the cleavage of the thiazole ring. For example, the oxidative ring-opening of benzothiazole (B30560) derivatives to form acylamidobenzene sulfonate esters has been demonstrated using reagents like magnesium monoperoxyphthalate. scholaris.caresearchgate.net The reaction of benzothiazole with hydroxyl radicals, a potent oxidizing species, has also been studied, showing that oxidation can occur on both the benzene and thiazole rings. rsc.orgnih.gov

Reduction: Reduction of the 1,2-benzothiazole ring system can lead to a variety of products depending on the reducing agent and reaction conditions. Catalytic hydrogenation might reduce the C=N bond in the thiazole ring, leading to a dihydrobenzothiazole derivative. Stronger reducing agents could potentially cleave the N-S bond, leading to ring-opening. The synthesis of 2-aminobenzothiazoles can involve the reduction of a nitro group on the benzene ring, demonstrating that functional groups on the benzothiazole scaffold can be selectively reduced. nih.gov

Illustrative Examples of Oxidative and Reductive Transformations:

| Reactant | Reagent | Potential Product | Illustrative Conditions |

| 6-Bromo-7-chloro-1,2-benzothiazole | m-Chloroperoxybenzoic acid (mCPBA) | 6-Bromo-7-chloro-1,2-benzothiazole-1-oxide | Mild oxidizing agent, chlorinated solvent |

| 6-Bromo-7-chloro-1,2-benzothiazole | Hydrogen peroxide/Acetic acid | 6-Bromo-7-chloro-1,2-benzothiazole-1,1-dioxide | Stronger oxidizing conditions |

| 6-Bromo-7-chloro-1,2-benzothiazole | Sodium borohydride | 6-Bromo-7-chloro-2,3-dihydro-1,2-benzothiazole | Reducing agent in a protic solvent |

Metalation and Cross-Coupling Reactions at the Halogenated Positions

The bromine and chlorine atoms on the benzene ring of 6-Bromo-7-chloro-1,2-benzothiazole serve as excellent handles for metal-catalyzed cross-coupling reactions, providing a versatile route for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Metalation: Direct metalation of the benzothiazole ring can be challenging. However, halogen-metal exchange reactions are a viable alternative. Treatment with a strong organolithium reagent, such as n-butyllithium, would be expected to selectively replace the more reactive bromine atom at the C6 position with lithium, generating a powerful nucleophile that can react with various electrophiles.

Cross-Coupling Reactions: The bromine atom at C6 is a prime site for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. wikipedia.orgorganic-chemistry.org These reactions allow for the introduction of aryl, vinyl, and alkynyl groups, respectively. The chlorine atom at C7 is generally less reactive in these transformations but can also participate under more forcing conditions or with specific catalyst systems. The Suzuki coupling of dihaloazoles has been shown to be regioselective depending on the catalyst used. nih.gov Similarly, palladium-catalyzed cross-coupling of 6-bromo-2-methylbenzothiazole with arylzinc chlorides has been reported. sci-hub.se Ligand-free Suzuki coupling reactions have also been developed for sterically hindered 2-arylbenzothiazole derivatives. nih.gov

Illustrative Examples of Metalation and Cross-Coupling Reactions:

| Reactant | Reagent(s) | Potential Product | Illustrative Conditions |

| 6-Bromo-7-chloro-1,2-benzothiazole | n-BuLi, then an electrophile (e.g., CO₂) | 7-Chloro-1,2-benzothiazole-6-carboxylic acid | Halogen-metal exchange followed by quenching with an electrophile |

| 6-Bromo-7-chloro-1,2-benzothiazole | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 7-Chloro-6-phenyl-1,2-benzothiazole | Suzuki coupling conditions |

| 6-Bromo-7-chloro-1,2-benzothiazole | Styrene, Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 7-Chloro-6-styryl-1,2-benzothiazole | Heck coupling conditions |

| 6-Bromo-7-chloro-1,2-benzothiazole | Phenylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 7-Chloro-6-(phenylethynyl)-1,2-benzothiazole | Sonogashira coupling conditions |

Rationale for Investigating Halogenated Benzothiazole Derivatives, with Specific Emphasis on 6 Bromo 7 Chloro Substitution

Overview of Established Synthetic Strategies for Benzothiazoles

The construction of the benzothiazole ring system is a well-documented area of heterocyclic chemistry. Traditional methods generally involve the formation of the thiazole (B1198619) ring fused to a benzene (B151609) backbone, often by building the ring from a substituted aniline (B41778) precursor.

Cyclization reactions represent the most fundamental approach to the benzothiazole skeleton. A primary and widely utilized method is the condensation of 2-aminobenzenethiols with a variety of electrophilic partners, such as aldehydes, carboxylic acids, or acyl chlorides. bohrium.comresearchgate.net The reaction proceeds through the formation of a Schiff base or an amide intermediate, followed by an intramolecular cyclization and subsequent oxidation or dehydration to yield the aromatic benzothiazole ring.

Another significant ring closure technique is the intramolecular cyclization of thioamides, particularly N-arylthioamides or thiobenzanilides. bohrium.commdpi.com This transformation can be promoted by various reagents and conditions, including oxidants like Dess-Martin periodinane, or through radical pathways induced by photocatalysis. bohrium.commdpi.comnih.gov For instance, the Jacobson synthesis is a classic method involving the oxidative cyclization of thiobenzanilides. acs.org A key advantage of these cyclization strategies is that substituents on the benzene ring, such as halogens, can be incorporated into the precursor molecules, thereby directing the final substitution pattern of the benzothiazole product. The synthesis of 2-amino-6-fluoro-7-chlorobenzothiazole, for example, is achieved through the cyclization of 3-chloro-4-fluoroaniline (B193440) with potassium thiocyanate (B1210189) in the presence of bromine, illustrating how a pre-halogenated aniline dictates the final regiochemistry. indexcopernicus.com

The synthesis of appropriately functionalized precursors is critical for producing specifically substituted benzothiazoles. For the widely used condensation pathway, the key starting material is a substituted 2-aminobenzenethiol. These precursors can be prepared through various routes, often starting from a corresponding substituted aniline.

For syntheses involving the cyclization of thioamides, the N-arylthiourea precursor is essential. These are typically synthesized by reacting a substituted aniline with an isothiocyanate. nih.gov For example, N-arylthioureas can be prepared from anilines and tetrabutylammonium (B224687) thiocyanate. scribd.com The strategic placement of functional groups, especially halogens, on the aniline starting material is the most reliable method to ensure the desired substitution pattern in the final benzothiazole product, bypassing the regioselectivity challenges of direct halogenation on the heterocyclic core. indexcopernicus.comgoogle.com

Direct Halogenation Approaches and Regioselectivity Considerations for 6-Bromo-7-chloro-1,2-benzothiazole

Directly synthesizing 6-bromo-7-chloro-1,2-benzothiazole via halogenation of an existing benzothiazole core presents significant regioselectivity challenges. Electrophilic aromatic substitution on the benzothiazole ring is complex; the fused electron-deficient thiazole ring deactivates the benzene ring towards electrophilic attack. The precise position of substitution is governed by the directing effects of the heterocyclic system and any existing substituents.

While methods for direct halogenation of arenes and heterocycles using reagents like N-halosuccinimides exist, achieving a specific 6,7-dihalo pattern on a 1,2-benzothiazole is not straightforward. acs.org For instance, a patented process for the synthesis of 2,6-dibromo benzothiazole involves reacting benzothiazole with N-bromosuccinimide, indicating that substitution at the 6-position is possible. google.com However, introducing a second halogen at the adjacent C-7 position is more difficult due to steric hindrance and the electronic deactivation from the first halogen.

Given these challenges, a more rational and predictable approach to 6-bromo-7-chloro-1,2-benzothiazole would involve a cyclization strategy using a precursor that already contains the desired 3-bromo-4-chloro substitution pattern on an aniline ring. A relevant documented synthesis is that of 2-amino-6-fluoro-7-chlorobenzothiazole, which is prepared by the cyclization of 3-chloro-4-fluoroaniline. indexcopernicus.comresearchgate.net This strongly suggests that the most viable route to the target compound would start from 3-bromo-4-chloroaniline, which would then be converted to a suitable precursor for cyclization, thereby unambiguously establishing the required 6-bromo-7-chloro substitution pattern.

Advanced Synthetic Techniques Applicable to Halogenated 1,2-Benzothiazoles

Modern synthetic organic chemistry offers powerful tools that can be applied to the synthesis of complex heterocyclic systems like halogenated 1,2-benzothiazoles, often providing milder conditions, higher efficiency, and greater functional group tolerance.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including benzothiazoles. nih.gov Catalysts based on palladium (Pd), copper (Cu), and ruthenium (Ru) are frequently employed to facilitate key bond-forming steps.

Palladium-catalyzed reactions are particularly prominent, enabling C-H functionalization and intramolecular C-S bond formation to construct the thiazole ring. acs.orgdntb.gov.ua For example, 2-substituted benzothiazoles can be synthesized from thiobenzanilides using a palladium catalyst in a process that forms the critical C-S bond via intramolecular cyclization. acs.org Copper catalysts are also widely used, often for promoting intramolecular C-S bond formation. indexcopernicus.com The reaction of N-(2-chlorophenyl)benzothioamides can be catalyzed by a BINAM–Cu(II) complex to form 2-substituted benzothiazoles under mild conditions. indexcopernicus.com Ruthenium catalysts have been used for the intramolecular C-S coupling of N-arylthioureas to produce 2-aminobenzothiazoles, where the regioselectivity is dictated by the electronic effects of substituents on the aryl ring. organic-chemistry.org

Table 1: Examples of Transition Metal-Catalyzed Reactions in Benzothiazole Synthesis

| Catalyst System | Precursor | Product Type | Reference |

|---|---|---|---|

| Pd(OAc)₂, Cu(I), Bu₄NBr | Thiobenzanilides | 2-Substituted Benzothiazoles | acs.org |

| RuCl₃ | N-arylthioureas | 2-Aminobenzothiazoles | nih.gov |

| CuO or Pd(PPh₃)₄ | 2-Haloanilines & Dithiocarbamates | 2-Aminobenzothiazoles | nih.gov |

| CuI, 1,10-Phenanthroline | 2-Iodobenzylphosphonium Bromide & Thiocarboxylic Acids | Benzothiazoles | organic-chemistry.org |

In recent years, there has been a significant shift towards more sustainable and efficient synthetic methods. Microwave-assisted synthesis and green chemistry principles have been successfully applied to the production of benzothiazoles. bohrium.comresearchgate.net

Microwave irradiation often dramatically reduces reaction times and improves yields compared to conventional heating. scielo.brias.ac.in One-pot syntheses of benzothiazole libraries have been achieved via microwave-assisted condensation of 2-aminothiophenols with aldehydes. ias.ac.iningentaconnect.com Notably, some microwave-assisted methods can proceed efficiently in green solvents like glycerol (B35011) or even under solvent-free conditions, minimizing environmental impact. scielo.bringentaconnect.comresearchgate.net

Green chemistry approaches also include the use of recyclable catalysts, performing reactions in water, and employing photocatalysis. bohrium.com Heterogeneous catalysts, such as SnP₂O₇ or polymer-supported reagents, have been used for the condensation of 2-aminobenzenethiol with aldehydes, allowing for easy separation and reuse of the catalyst. nih.govnih.gov Visible-light-driven photoredox catalysis offers a metal-free and mild alternative for the cyclization of thioanilides to form benzothiazoles, using molecular oxygen as the terminal oxidant and producing water as the only byproduct. bohrium.commdpi.comorganic-chemistry.org

Table 2: Examples of Microwave-Assisted and Green Chemistry Methods for Benzothiazole Synthesis

| Method | Catalyst/Conditions | Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted | Phenyliodine bis(trifluoroacetate) (PIFA) | One-pot | Good to excellent yields, rapid | ias.ac.in |

| Microwave-Assisted | Catalyst-free | Glycerol | Green solvent, rapid, good yields | researchgate.net |

| Microwave-Assisted | Catalyst-free, one-pot | Solvent-free | Avoids catalyst and solvent, good yields | ingentaconnect.com |

| Green Synthesis | Commercial Laccases | Methanol/Water | Green catalyst, mild conditions | nih.gov |

| Green Synthesis | H₂O₂/HCl | Ethanol | High yield, short reaction time | mdpi.comresearchgate.net |

An in-depth examination of the chemical compound 6-bromo-7-chloro-1,2-benzothiazole and its related halogenated analogs reveals intricate synthetic pathways and specific purification techniques. This article focuses exclusively on the methodologies employed in the synthesis and isolation of these complex heterocyclic systems.

Spectroscopic and Structural Elucidation of 6 Bromo 7 Chloro 1,2 Benzothiazole

Advanced Spectroscopic Characterization Techniques

The comprehensive characterization of a novel compound like 6-Bromo-7-chloro-1,2-benzothiazole would rely on a suite of spectroscopic techniques to determine its molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the precise arrangement of atoms within a molecule. For 6-Bromo-7-chloro-1,2-benzothiazole, both ¹H and ¹³C NMR spectroscopy would provide critical information.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzothiazole (B30560) ring system. The chemical shifts, splitting patterns (due to spin-spin coupling), and integration values of these signals would confirm the substitution pattern of the bromine and chlorine atoms.

¹³C NMR: The carbon NMR spectrum would complement the proton data by identifying all unique carbon environments within the molecule, including the quaternary carbons of the fused ring system and those bonded to the halogen substituents.

Currently, there is no specific, published NMR data available for 6-Bromo-7-chloro-1,2-benzothiazole in the scientific literature. However, data for related compounds, such as 6-Bromo-N-ethylbenzo[d]thiazol-2-amine and 6-Chloro-N-ethylbenzo[d]thiazol-2-amine, have been reported and demonstrate the utility of NMR in characterizing substituted benzothiazoles. acs.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

For 6-Bromo-7-chloro-1,2-benzothiazole, characteristic vibrational bands would be expected for the C-Br, C-Cl, C=N, C-S, and aromatic C-H and C-C bonds. The specific frequencies of these vibrations would be influenced by the positions of the halogen substituents on the benzene (B151609) ring.

While no experimental IR or Raman spectra for 6-Bromo-7-chloro-1,2-benzothiazole have been published, studies on related benzothiazole derivatives provide insight into the expected spectral regions for key vibrational modes. researchgate.net

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would provide a precise mass measurement of 6-Bromo-7-chloro-1,2-benzothiazole, confirming its molecular formula of C₇H₃BrClNS. uni.lu The fragmentation pattern observed in the mass spectrum would offer further structural information by revealing stable fragments formed upon ionization.

Predicted mass spectrometry data for adducts of 6-Bromo-7-chloro-1,2-benzothiazole, such as [M+H]⁺ and [M+Na]⁺, are available in public databases. uni.lu

Table 1: Predicted Mass Spectrometry Data for 6-Bromo-7-chloro-1,2-benzothiazole Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 247.89308 |

| [M+Na]⁺ | 269.87502 |

| [M-H]⁻ | 245.87852 |

| [M+NH₄]⁺ | 264.91962 |

| [M+K]⁺ | 285.84896 |

Data sourced from PubChemLite, predicted values. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by 6-Bromo-7-chloro-1,2-benzothiazole would be expected to correspond to π-π* and n-π* transitions within the aromatic and heterocyclic ring systems. The positions and intensities of the absorption maxima (λ_max) would be characteristic of the compound's chromophore. To date, no experimental UV-Vis spectra for 6-Bromo-7-chloro-1,2-benzothiazole have been reported in the scientific literature.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the connectivity and stereochemistry of 6-Bromo-7-chloro-1,2-benzothiazole, as well as detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Single-Crystal X-ray Diffraction Data Collection and Refinement Methodologies

To perform single-crystal X-ray diffraction analysis, a suitable single crystal of 6-Bromo-7-chloro-1,2-benzothiazole would first need to be grown. The crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern would be collected and processed to determine the unit cell dimensions and space group. The crystal structure would then be solved and refined using established crystallographic software.

There are no published reports on the synthesis of single crystals or the X-ray crystal structure determination for 6-Bromo-7-chloro-1,2-benzothiazole.

Analysis of Molecular Conformation and Crystal Packing

Detailed experimental studies on the molecular conformation and crystal packing of 6-bromo-7-chloro-1,2-benzothiazole are not extensively available in publicly accessible scientific literature. However, based on the fundamental principles of structural chemistry and the known structures of related benzothiazole derivatives, a theoretical analysis can be postulated.

The 1,2-benzothiazole core is an aromatic bicyclic system, which inherently imparts a high degree of planarity to the molecule. The fusion of the benzene and thiazole (B1198619) rings results in a rigid structure. The substituents, a bromine atom at the 6-position and a chlorine atom at the 7-position, are expected to lie in the same plane as the bicyclic ring system.

Investigation of Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)

The molecular structure of 6-bromo-7-chloro-1,2-benzothiazole is conducive to a range of intermolecular interactions that would govern its solid-state architecture. The presence of bromine and chlorine atoms, both capable of acting as halogen bond donors, is a significant feature.

Halogen Bonding: The electrophilic regions on the bromine and chlorine atoms (the σ-holes) can interact favorably with nucleophilic sites on adjacent molecules, such as the nitrogen or sulfur atoms of the thiazole ring. These halogen bonds (C-Br···N/S and C-Cl···N/S) are directional interactions that can play a crucial role in the assembly of molecules in the crystal lattice, potentially leading to the formation of one-dimensional chains or two-dimensional sheets.

Pi-Pi Stacking: The electron-rich aromatic benzothiazole ring system can participate in π-π stacking interactions. These interactions, arising from the overlap of p-orbitals of parallel aromatic rings, contribute significantly to the cohesive energy of the crystal. The stacking can be either face-to-face or offset, with the latter often being favored to reduce electrostatic repulsion.

While the presence of a hydrogen atom on the benzothiazole ring could theoretically participate in weak C-H···X (where X is a halogen, N, or S) hydrogen bonds, these are generally less significant compared to the stronger halogen bonding and π-π stacking interactions anticipated for this molecule.

A definitive understanding of the intermolecular interactions would require single-crystal X-ray diffraction analysis to determine the precise bond lengths, angles, and intermolecular distances within the crystal structure.

High-Resolution Analytical Techniques for Purity and Composition Verification

To ensure the purity and verify the chemical composition of 6-bromo-7-chloro-1,2-benzothiazole, a suite of high-resolution analytical techniques would be employed. These methods provide qualitative and quantitative information about the sample's identity and the presence of any impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment. A validated HPLC method, likely employing a reverse-phase column (e.g., C18), would be used to separate the target compound from any starting materials, by-products, or degradation products. The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. By providing a highly accurate mass measurement, HRMS can verify that the experimental mass corresponds to the calculated mass of the C₇H₃BrClNS formula, typically within a few parts per million (ppm). Fragmentation patterns observed in the mass spectrum can also provide structural information that helps to confirm the identity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and purity confirmation.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the benzothiazole ring. The chemical shifts, coupling constants, and integration of these signals would confirm the substitution pattern and the absence of proton-bearing impurities.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule, which should be consistent with the structure of 6-bromo-7-chloro-1,2-benzothiazole.

The combination of these techniques provides a comprehensive and robust analytical data package to unequivocally verify the purity and composition of 6-bromo-7-chloro-1,2-benzothiazole.

Computational Chemistry and Theoretical Studies on 6 Bromo 7 Chloro 1,2 Benzothiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and properties of a compound at the electronic level.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a standard method for the geometry optimization and electronic structure analysis of organic molecules, including benzothiazole (B30560) derivatives. nih.gov This approach would allow for the determination of the most stable three-dimensional arrangement of atoms in 6-bromo-7-chloro-1,2-benzothiazole by finding the minimum energy conformation on the potential energy surface. Key parameters such as bond lengths, bond angles, and dihedral angles would be calculated. Furthermore, DFT calculations would provide insights into the electronic properties, including the distribution of electron density and the energies of molecular orbitals. However, specific DFT studies providing optimized geometrical parameters and electronic structure details for 6-bromo-7-chloro-1,2-benzothiazole are not currently available in the surveyed literature.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the interpretation of experimental spectra. For 6-bromo-7-chloro-1,2-benzothiazole, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. These predictions are often achieved using DFT and time-dependent DFT (TD-DFT) methods. While spectroscopic studies have been performed on related compounds like 6-chloro,2-pyridyl hydrazones nih.gov, specific predicted spectroscopic parameters for 6-bromo-7-chloro-1,2-benzothiazole are not documented in existing research.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analyses are crucial for understanding the reactivity of a molecule. The MEP map illustrates the charge distribution and identifies electrophilic and nucleophilic sites. For 6-bromo-7-chloro-1,2-benzothiazole, the MEP would likely indicate negative potential around the nitrogen and halogen atoms, suggesting sites for electrophilic attack.

FMO analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in predicting the molecule's reactivity and kinetic stability. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity. Studies on similar molecules like 3-chloro-1,2-benzisothiazole (B19369) have utilized HOMO-LUMO analysis to understand charge transfer within the molecule. nih.gov However, dedicated MEP and FMO analyses for 6-bromo-7-chloro-1,2-benzothiazole have not been found in the literature.

Topological Analyses of Electron Density (e.g., ELF, LOL, RDG) for Bonding Characteristics

Topological analyses of electron density, such as the Electron Localization Function (ELF), the Localized Orbital Locator (LOL), and the Reduced Density Gradient (RDG), provide detailed insights into the nature of chemical bonds. These methods can distinguish between covalent, ionic, and van der Waals interactions. For 6-bromo-7-chloro-1,2-benzothiazole, such analyses would clarify the bonding characteristics, particularly of the C-Br, C-Cl, and S-N bonds. While these are powerful tools in computational chemistry, no studies applying ELF, LOL, or RDG analysis to 6-bromo-7-chloro-1,2-benzothiazole are presently available.

Solvent Effects and Solvation Models in Theoretical Studies

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical studies often incorporate solvent effects using various solvation models, such as the Polarizable Continuum Model (PCM). These models can predict how the geometry, electronic structure, and spectroscopic properties of 6-bromo-7-chloro-1,2-benzothiazole might change in different solvents. The study of solvent effects on the electronic absorption spectra of related compounds has been a subject of research. nih.gov Nevertheless, specific theoretical studies on the solvation of 6-bromo-7-chloro-1,2-benzothiazole are absent from the current body of scientific literature.

Reaction Pathway and Transition State Calculations

Computational chemistry can be employed to explore potential reaction mechanisms by calculating the energies of reactants, products, and transition states. This allows for the determination of activation energies and the elucidation of reaction pathways. For 6-bromo-7-chloro-1,2-benzothiazole, this could involve studying its synthesis or its reactivity with other chemical species. For instance, DFT calculations have been used to investigate the reaction pathway of N-alkylation of 2-aminoazoles. acs.org However, there are no published reaction pathway or transition state calculations specifically for 6-bromo-7-chloro-1,2-benzothiazole.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 6 Bromo 7 Chloro 1,2 Benzothiazole Derivatives

Influence of Halogen Substituents at Positions 6 and 7 on Biological Activity Profiles

The nature and position of halogen substituents on the benzothiazole (B30560) ring are critical determinants of biological activity. In the 6-Bromo-7-chloro-1,2-benzothiazole series, the specific combination of bromine at position 6 and chlorine at position 7 significantly impacts the molecule's electronic and lipophilic properties, which in turn affects its interaction with biological targets.

Research on halogenated benzothiazoles indicates that the presence of halogens is often favorable for activity. For instance, in a study of benzothiazole-phenyl analogs as dual inhibitors of FAAH and sEH enzymes, the introduction of both chloro and bromo groups at meta positions resulted in a disubstituted dual inhibitor with high potency, comparable to the lead compound nih.gov. This suggests that di-halogenation can be a successful strategy for enhancing inhibitory activity nih.gov.

Table 1: Impact of Halogen Substitution on Benzothiazole Activity

| Compound Class | Substitution Pattern | Observed Biological Effect |

| Benzothiazole-phenyl analogs | meta-dichloro, meta-dibromo | Potent dual inhibition of FAAH and sEH enzymes nih.gov. |

| 2-Amino-benzothiazoles | 4-chloro | Increased activity against M. tuberculosis LepB-UE strain and reduced cytotoxicity nih.gov. |

| 7-Chloro-(6-fluorobenzothiazole) derivatives | 6-fluoro, 7-chloro | Antifungal and antibacterial activities observed researchgate.net. |

| 6-Fluoro-7-(substituted) benzothiazoles | 6-fluoro, 7-substituted | Varied biological activities dependent on the substituent at position 7 researchgate.net. |

Rational Design of Derivatives through Modifications at Position 2 of the Benzothiazole Ring

Position 2 of the benzothiazole ring is a frequent target for chemical modification to explore and optimize biological activity. The introduction of various substituents at this position can significantly alter the molecule's size, shape, and hydrogen-bonding capabilities, leading to diverse pharmacological outcomes.

For example, a series of N-alkylbromo-benzothiazoles were synthesized and evaluated for their cytotoxic activity against several human cancer cell lines. These modifications at the nitrogen atom (part of the thiazole (B1198619) ring system, though numbering can vary based on the specific core) led to compounds with high activity against prostate (PC-3) and leukemia (THP-1) cancer cells researchgate.net. The length of the alkyl chain and the nature of other substituents were found to be critical for potency researchgate.net.

In another study, 2-amino-benzothiazole derivatives were investigated for their activity against Mycobacterium tuberculosis. The exploration of the structure-activity relationship involved creating 34 analogs with modifications, including at position 2, which led to the identification of molecules with improved potency and lower cytotoxicity nih.gov. The introduction of urea (B33335) or thiourea (B124793) substituents at this position was a key feature of the investigated series nih.gov.

The rational design of these derivatives often relies on established bioisosteric replacements and the strategic introduction of functionalities that can engage in specific interactions with a target protein. Literature on benzothiazole derivatives consistently shows that substitutions at the C-2 position are a primary driver for a wide range of biological activities researchgate.net.

Table 2: Examples of Modifications at Position 2 and Their Effects

| Base Scaffold | Modification at Position 2 | Target/Activity | Key Finding |

| Bromo-benzothiazole | N-alkylation | Anticancer (Prostate, Leukemia) | Cytotoxic activity is dependent on the N-alkyl substituent, with some derivatives showing IC50 values ≤ 1 μM researchgate.net. |

| Amino-benzothiazole | Urea/Thiourea substituents | Antitubercular | Led to the identification of compounds with improved potency and reduced cytotoxicity against M. tuberculosis nih.gov. |

| 6-Fluoro-7-chloro-benzothiazole | Amino(substituted) acetanilides | Antibacterial/Antifungal | Resulted in compounds with promising antifungal activity researchgate.net. |

Comparative Analysis of SAR with Other Halogenated Benzothiazole Isomers and Analogues

The specific positioning of halogen atoms on the benzothiazole ring can lead to vastly different biological activities, making the comparative analysis of isomers and analogues a cornerstone of SAR studies. The 6-bromo-7-chloro-1,2-benzothiazole is just one of many possible dihalogenated isomers. Comparing its activity profile with isomers like 2-bromo-6-chloro-1,3-benzothiazole or analogues where the halogen positions are altered provides critical insights into the structural requirements for a desired biological effect.

For instance, the compound 2-bromo-6-chloro-1,3-benzothiazole highlights a different isomeric form where the halogen and nitrogen/sulfur positions are rearranged cymitquimica.com. The reactivity and biological potential of this isomer are distinct from the 1,2-benzothiazole series due to the altered electronic distribution and steric environment cymitquimica.com.

Studies on various halogenated benzothiazoles have shown that even a simple switch of halogen type or position can be significant. In a series of antitubercular benzothiazoles, replacing the core with a benzoxazole (B165842) (an analogue) while keeping other substituents constant resulted in retained potency against one bacterial strain but improved activity against another, albeit with increased cytotoxicity nih.gov. Furthermore, adding a chloro-substituent at position 4, rather than 7, specifically enhanced activity against a hypomorph strain of M. tuberculosis nih.gov. This demonstrates that the interplay between the heterocyclic core and the halogen substitution pattern is intricate and highly specific to the biological target.

A comprehensive SAR analysis, therefore, requires the synthesis and evaluation of multiple isomers and analogues to map out the "active" and "inactive" substitution patterns, ultimately guiding the design of more potent and selective agents.

Ligand-Based and Structure-Based Computational SAR Modeling

Computational modeling has become an indispensable tool in modern drug discovery, offering ways to predict the activity of novel compounds and understand their SAR on a molecular level. Both ligand-based and structure-based methods are applied to benzothiazole derivatives to accelerate the design-synthesis-testing cycle.

Ligand-Based Design: This approach is used when the 3D structure of the biological target is unknown. It relies on analyzing a set of molecules with known activities to derive a model that predicts the activity of new compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For N-alkylbromo-benzothiazoles with anticancer activity, QSAR investigations using stepwise multiple linear regression analysis were successfully applied researchgate.net. These models showed that anticancer activity could be effectively modeled using specific physicochemical descriptors, and the models' predictive power was validated internally researchgate.net. In another study on benzothiazole derivatives targeting Leishmania major, 2D and 3D QSAR models were developed. The models indicated that descriptors related to charge, polarizability, and molecular weight were correlated with the inhibitory activity nih.gov.

Structure-Based Design: This method is employed when the 3D structure of the target protein is available. It involves studying the interactions between the ligand and the protein's binding site.

Comparative Molecular Binding Energy (COMBINE) Analysis: This technique can be used to build predictive statistical models based on the interaction energies between a series of ligands and a target protein nih.gov. Such structure-based models provide detailed insights into which interactions (e.g., steric, electrostatic, hydrogen bonding) are crucial for binding affinity nih.gov.

These computational approaches allow for the virtual screening of large compound libraries and the prioritization of candidates for synthesis, saving considerable time and resources nih.govbu.edu.eg.

Molecular Docking Studies for Predicting Ligand-Target Interactions

Molecular docking is a prominent structure-based computational method used to predict the preferred orientation of a ligand when bound to a target protein nih.govresearchgate.net. This technique is instrumental in understanding the molecular basis of the activity of 6-bromo-7-chloro-1,2-benzothiazole derivatives and in designing new, more potent molecules.

Target Protein Identification and Binding Site Analysis

The first step in a molecular docking study is the identification of a relevant biological target and the characterization of its ligand-binding site. For benzothiazole derivatives, a variety of protein targets have been identified across different therapeutic areas.

Protein Kinases: Benzothiazoles are known to target the ATP binding site of protein kinases, such as p56Lck, which is implicated in cancer and other diseases biointerfaceresearch.com. Docking studies on Lck have utilized its crystal structure to understand how benzothiazole-thiazole hybrids bind within the hinge region and allosteric sites biointerfaceresearch.com.

Pteridine Reductase 1 (PTR1): In the context of anti-parasitic drug discovery, benzothiazole derivatives have been studied as inhibitors of Leishmania major PTR1 (LmPTR1) nih.gov. Due to the lack of a crystal structure of LmPTR1 with a benzothiazole inhibitor, researchers used the structure of the highly similar Trypanosoma brucei PTR1 (TbPTR1) complexed with an inhibitor to define the binding site for docking studies nih.gov.

Dihydroorotase: As potential antimicrobial agents, benzothiazole derivatives were docked into the active site of E. coli dihydroorotase. The analysis focused on the cavity that normally binds the natural substrate, revealing how the benzothiazole compounds could occupy this space mdpi.comnih.gov.

Epidermal Growth Factor Receptor (EGFR): For anticancer N-alkylbromo-benzothiazoles, docking studies were performed on the EGFR to rationalize their observed cytotoxic activity researchgate.net.

Binding site analysis involves identifying key amino acid residues and "hot spots" that are critical for ligand binding, often using computational tools to map the protein surface bu.edu.

Prediction of Binding Affinities and Interaction Modes

Once the target and binding site are defined, molecular docking programs calculate possible binding poses of the ligand and estimate the strength of the interaction, typically as a docking score or a predicted binding affinity.

The primary goal is to identify the specific molecular interactions that stabilize the ligand-protein complex. These interactions include:

Hydrogen Bonds: In the study of benzothiazole inhibitors of LmPTR1, the benzothiazole group was predicted to form hydrogen bonds with the cofactor NADP and the residue Ser111 nih.gov. Similarly, against E. coli dihydroorotase, active benzothiazoles formed hydrogen bonds with key active site residues like ASN44 or LEU222 nih.gov.

π-Type Interactions: The aromatic nature of the benzothiazole ring facilitates π-π stacking and π-cation interactions. In the LmPTR1 active site, π-type interactions were observed with residues such as Phe113 and His241 nih.gov.

Hydrophobic Interactions: These are crucial for the binding of nonpolar parts of the ligand.

Docking scores are used to rank different derivatives, with a more negative score generally indicating a more favorable predicted binding affinity mdpi.comnih.gov. For example, in the study of dihydroorotase inhibitors, the most active compounds also received the best docking scores nih.gov. These predictions, while not a perfect substitute for experimental binding data, provide invaluable qualitative and semi-quantitative insights that guide the optimization of lead compounds nih.govnih.gov. The correlation between docking scores and experimental activity (e.g., IC₅₀ values) helps to validate the docking protocol and strengthen the SAR model.

Mechanistic Insights into the Biological Activity of 6 Bromo 7 Chloro 1,2 Benzothiazole Derivatives

Molecular Mechanisms of Action in Biological Systems

The biological effects of 6-bromo-7-chloro-1,2-benzothiazole and its related derivatives are rooted in their interactions with key biomolecules. These interactions can lead to the modulation of cellular pathways involved in various diseases.

Enzyme Inhibition and Modulation

Benzothiazole (B30560) derivatives have been identified as potent inhibitors of several clinically relevant enzymes. The specific substitution pattern, including the presence of bromo and chloro groups, is crucial for their inhibitory activity.

DprE1: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis. Inhibition of DprE1 is a validated strategy for developing new anti-tubercular drugs. Benzothiazole-bearing compounds have emerged as potential noncovalent inhibitors of DprE1. nih.gov Structure-activity relationship (SAR) studies on various benzothiazole series have shown that the scaffold can effectively fit into the enzyme's active site. nih.govnih.gov For instance, the development of bis-benzothiazole amides has yielded compounds with significant activity against M. tuberculosis H37Rv, with the most potent derivatives demonstrating minimum inhibitory concentrations (MIC) as low as 1.0 µg/mL. nih.gov While direct inhibitory data for 6-bromo-7-chloro-1,2-benzothiazole is not prominent, studies on related 6-bromo-2-amino benzothiazole derivatives confirm their evaluation for anti-tubercular properties, suggesting the importance of the halogenated scaffold. nih.gov

Glycosidases: α-Glycosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic approach for managing type 2 diabetes. nih.govbiorxiv.org Benzothiazole derivatives, particularly those incorporating Schiff base and polyphenolic moieties, have been reported as effective α-glycosidase inhibitors. nih.gov Kinetic studies on active benzothiazole compounds revealed an uncompetitive mode of inhibition against α-glycosidase. nih.gov Although studies have focused on polyphenolic derivatives, the inherent properties of the benzothiazole core contribute significantly to the inhibitory action.

Monoamine Oxidase (MAO): Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that are critical in the metabolism of neurotransmitters. Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.govnih.gov Newly synthesized benzothiazole derivatives have been evaluated for their inhibitory potential against MAO-A and MAO-B. In one study, certain N,N'-disubstituted thiourea (B124793) derivatives containing a benzothiazole moiety showed selective and potent inhibition of MAO-B, with IC₅₀ values in the nanomolar range. For example, compound 4f, a benzothiazole derivative, was identified as the most active against MAO-B with an IC₅₀ value of 40.3 ± 1.7 nM, comparable to the reference drug selegiline. nih.gov

Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that facilitates the folding and stability of numerous "client" proteins, many of which are oncoproteins critical for cancer cell survival and proliferation. nih.gov Inhibition of Hsp90, particularly at its C-terminal domain (CTD), is a promising strategy for cancer therapy that can avoid the heat shock response often induced by N-terminal inhibitors. nih.govhumanjournals.com Benzothiazole has been identified as a suitable scaffold for designing Hsp90 CTD inhibitors. humanjournals.comnih.gov A library of 2,6-disubstituted benzothiazoles demonstrated low-micromolar antiproliferative activities in MCF-7 breast cancer cells, with the most potent compounds showing IC₅₀ values of 2.8 ± 0.1 µM. nih.govhumanjournals.com Western blot analysis confirmed that these inhibitors cause the degradation of Hsp90 client proteins, such as Akt and c-Raf, without inducing Hsp70, which is characteristic of CTD inhibition. nih.gov

c-Jun N-terminal kinases (JNK): The JNK signaling pathway is involved in cellular responses to stress and plays a role in apoptosis, inflammation, and cancer. nih.gov A series of 2-thioether-benzothiazoles has been developed as potent and allosteric JNK inhibitors. nih.gov Furthermore, a novel benzothiazole derivative, PB11, was found to induce apoptosis in cancer cells by modulating the PI3K/AKT and JNK signaling pathways, as demonstrated by a decrease in the levels of phosphorylated (active) PI3K and AKT and an increase in active JNK. nih.gov

Cathepsin D: Within the scope of the reviewed literature, no specific studies detailing the inhibition of Cathepsin D by 6-bromo-7-chloro-1,2-benzothiazole derivatives were identified.

Receptor Binding and Activation/Inhibition

Beyond enzyme inhibition, benzothiazole derivatives can exert their effects by binding to specific cellular receptors.

Cannabinoid Receptor 2 (CB2): The CB2 receptor is a G protein-coupled receptor primarily expressed on immune cells. Its upregulation in neuroinflammation and certain cancers makes it a valuable diagnostic and therapeutic target. nih.govresearchgate.net Benzothiazole derivatives have been developed as highly potent and selective CB2 receptor ligands. nih.govresearchgate.net Radioligand displacement assays using cells transfected with human CB1 and CB2 receptors are employed to determine the binding affinity (Ki) of these compounds. acs.orgnih.gov A series of N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamides exhibited high affinity and selectivity for CB2 receptors, with Ki values in the low nanomolar to picomolar range and selectivity indices up to 429-fold over CB1 receptors. nih.gov These compounds were also shown to be functional agonists in cellular assays. nih.gov

DNA/RNA Interaction Mechanisms

The interaction of small molecules with nucleic acids represents a significant mechanism for anticancer activity. Some benzothiazole derivatives have been shown to bind to DNA, primarily through groove binding. nih.govjocpr.com

Studies on bis-benzothiazole derivatives have demonstrated their ability to bind to the minor groove of DNA. jocpr.com This binding is typically investigated using spectroscopic methods and viscosity measurements. UV-Vis absorption spectroscopy of a bis-benzothiazole compound with calf thymus DNA (CT-DNA) showed a progressive increase in absorbance and a distinct blue shift, which is indicative of minor groove binding. jocpr.com Further evidence comes from fluorescence quenching measurements, where the benzothiazole derivative can quench the fluorescence of ethidium (B1194527) bromide, a known DNA intercalator, suggesting a different binding mode, likely in the minor groove. jocpr.com While these studies focus on larger, head-to-head bis-benzothiazole structures, they highlight the potential of the benzothiazole ring system to participate in nucleic acid interactions. nih.govjocpr.com

In Vitro Biological Activity Evaluation Methodologies

A variety of standardized in vitro assays are employed to quantify the biological activities of newly synthesized 6-bromo-7-chloro-1,2-benzothiazole derivatives.

Antimicrobial Efficacy Assessments (Bacterial and Fungal Strains, Mycobacterial Models)

The antimicrobial potential of benzothiazole derivatives is evaluated against a panel of clinically relevant bacterial and fungal pathogens.

Bacterial and Fungal Strains: Standard methodologies are used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC). The broth microdilution method and the tube dilution (turbidimetric) method are commonly employed. humanjournals.comnih.govmdpi.com In these assays, serial dilutions of the test compounds are incubated with a standardized inoculum of microorganisms in a suitable broth medium, such as Sabouraud's broth for fungi. humanjournals.com The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth after a defined incubation period. humanjournals.comnih.gov The disc diffusion method is also used for preliminary screening, where the diameter of the inhibition zone around a compound-impregnated disc correlates with its activity. nih.gov

Commonly tested organisms include:

Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis, Listeria monocytogenes. nih.govnih.govijmm.ir

Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae. nih.govnih.govijmm.ir

Fungal strains: Candida albicans, Aspergillus niger. humanjournals.comnih.govnih.gov

Mycobacterial Models: For assessing anti-tubercular activity, derivatives are tested against Mycobacterium tuberculosis strains, most commonly the virulent H37Rv strain. nih.govnih.gov The Lowenstein-Jensen (L-J) agar (B569324) medium or liquid media like Middlebrook 7H9 broth are used for these susceptibility tests. nih.govnih.gov For example, 6-bromo-2-amino benzothiazole derivatives have been synthesized and evaluated for anti-tubercular activity using the L-J agar method, where the MIC is determined by observing the inhibition of mycobacterial growth on the solid medium. nih.gov

Antiproliferative Activity Screening Against Diverse Cancer Cell Lines

The MTT assay is the most widely used method for screening the antiproliferative activity of benzothiazole derivatives against various cancer cell lines. nih.govasianpubs.orgnih.gov This colorimetric assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. abcam.com

The general procedure involves seeding cancer cells in 96-well plates, treating them with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours), and then incubating them with an MTT solution. nih.govnih.gov The resulting formazan crystals are dissolved in a solubilization solvent like DMSO, and the absorbance is measured spectrophotometrically (typically around 570-590 nm). abcam.com The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined from dose-response curves. nih.gov

A wide range of cancer cell lines are used for these screenings, reflecting the broad-spectrum potential of benzothiazole derivatives.

Interactive Table of Antiproliferative Activity of Benzothiazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | Assay | IC₅₀ (µM) | Source |

| Phenylacetamide Benzothiazoles | AsPC-1 (Pancreatic) | MTT | 3.5 - 20.1 | asianpubs.orgnih.gov |

| Phenylacetamide Benzothiazoles | Capan-2 (Pancreatic) | MTT | 4.8 - 22.5 | asianpubs.orgnih.gov |

| Phenylacetamide Benzothiazoles | BxPC-3 (Pancreatic) | MTT | 3.9 - 21.7 | asianpubs.orgnih.gov |

| 2-Substituted Benzothiazoles | PANC-1 (Pancreatic) | MTT | ~25 - 75 | nih.gov |

| 2,6-Disubstituted Benzothiazoles | MCF-7 (Breast) | MTT | 2.8 - >50 | humanjournals.com |

| Novel Benzothiazole (PB11) | U87 (Glioblastoma) | MTT | < 0.01 | nih.gov |

| Novel Benzothiazole (PB11) | HeLa (Cervical) | MTT | < 0.01 | nih.gov |

Antioxidant Activity Determination via Radical Scavenging Assays

The antioxidant potential of benzothiazole derivatives is frequently evaluated using radical scavenging assays, which measure the ability of a compound to neutralize stable free radicals. Two of the most common methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. derpharmachemica.com

In the DPPH assay, an antioxidant molecule reduces the stable, deep violet DPPH radical, causing a loss of color that can be measured spectrophotometrically at approximately 517-520 nm. derpharmachemica.comnih.gov The ABTS assay operates on a similar principle, where compounds scavenge the ABTS radical cation, leading to a measurable decrease in its characteristic absorbance at 734 nm. derpharmachemica.com The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals. niscair.res.in

Research has shown that the type and position of substituents on the benzothiazole ring significantly influence antioxidant activity. For instance, studies on benzothiazole-hydrazone derivatives revealed that compounds with electron-donating methoxy (B1213986) groups exhibited potent antioxidant activity, sometimes exceeding that of the standard ascorbic acid. niscair.res.in Conversely, another study indicated that the presence of electron-withdrawing substituents, such as bromo (Br) and chloro (Cl) groups, tended to decrease the DPPH radical scavenging ability. ijprajournal.com The Ferric Reducing Antioxidant Power (FRAP) assay is another method used, which measures the reduction of a ferric-tripyridyltriazine complex to its ferrous form. nih.govresearchgate.net

Table 1: Examples of Radical Scavenging Activity in Benzothiazole Derivatives

| Compound Series | Assay | Finding | Reference |

| Coumarin-substituted benzothiazoles | DPPH | Compound SC-7 showed significant scavenging with an IC50 of 14.56 µg/ml. | derpharmachemica.com |

| 2-Aryl benzothiazoles | DPPH & ABTS | Derivatives showed significant radical scavenging potential, with activity being generally better in the ABTS assay. | derpharmachemica.comresearchgate.net |

| Benzothiazole-thiazolidinone derivatives | DPPH & Hydroxyl Radical | Compounds with electron-withdrawing groups (NO2, Cl, Br) showed lower activity than the unsubstituted compound. | ijprajournal.com |

| Benzothiazol-2-yl-hydrazone derivatives | DPPH | Compounds with methoxy groups showed promising antioxidant activity, superior to standard ascorbic acid. | niscair.res.in |

Assay Development for Specific Enzyme or Receptor Activity

To identify and characterize the specific biological targets of benzothiazole derivatives, researchers develop targeted in vitro assays. These assays are crucial for understanding the mechanism of action, particularly in complex diseases like Alzheimer's. For instance, new benzothiazole derivatives have been synthesized and evaluated as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes in Alzheimer's pathology. nih.gov

The inhibitory activities for these enzymes are often determined using in vitro fluorometric or spectrophotometric methods. The well-established Ellman's spectrophotometric method is frequently modified to assess cholinesterase inhibition. nih.gov Furthermore, for Alzheimer's research, assays that screen for the inhibition of beta-amyloid (Aβ42) peptide aggregation have been developed. These assays can use fluorometric techniques where the presence of an effective inhibitor prevents the aggregation reaction, leading to a measurable reduction in fluorescence. nih.gov

Docking studies are often performed prior to synthesis to predict how the designed compounds will bind to the active site of a target enzyme, such as AChE or butyrylcholinesterase (BuChE). nih.gov The development process involves retrieving the crystal structure of the target protein from a database (like the Protein Data Bank), optimizing its structure by removing non-essential molecules, and then computationally modeling the interaction with the synthesized benzothiazole derivative. nih.gov

In Vitro Neurotoxicity Screening Methodologies

Screening for potential neurotoxicity is a critical step in the evaluation of biologically active compounds. For benzothiazole derivatives, several in vitro methodologies are employed.

One prominent model uses the human neuroblastoma cell line, SH-SY5Y, which is widely utilized in studies of neurotoxicity and oxidative stress. unisi.it In this method, cells are exposed to known neurotoxins, such as glutamate (B1630785) or 6-hydroxydopamine (6-OHDA), to induce neuronal damage. The neuroprotective effect of a test compound is then evaluated by pre-incubating the cells with the compound before adding the neurotoxin. Cell viability is subsequently measured to determine if the compound could prevent or reduce the neurotoxin-induced cell death. unisi.it

Another advanced methodology involves the use of juvenile zebrafish. mdpi.com Zebrafish are a valuable model for developmental neurotoxicity screening because of their rapid development and genetic similarity to humans. mdpi.com Neurotoxic effects can be assessed by observing behavioral changes, such as alterations in spontaneous movement or response to stimuli (e.g., light and dark tests). mdpi.com Furthermore, molecular techniques like real-time quantitative PCR can be used to analyze the expression of genes related to neural development and oxidative stress, providing mechanistic insights into the compound's neurotoxic potential. mdpi.com Transgenic zebrafish with fluorescently labeled nervous systems can also be used for direct visualization of developmental impacts. mdpi.com

Chemoinformatics and Computational Screening for Bioactivity Prediction

Virtual Screening and Library Design

Chemoinformatics plays a vital role in modern drug discovery by enabling the design and screening of vast numbers of virtual compounds before committing to laboratory synthesis. For benzothiazole derivatives, computational strategies are used to design libraries of novel molecules with predicted biological activity.

A common approach is "scaffold hopping," where the core structure of a known active molecule is replaced with a different scaffold, like benzothiazole, to create novel compounds. nih.gov This strategy aims to improve properties like potency and solubility while maintaining the key interactions with the biological target. nih.gov For example, the benzothiazole scaffold has been used to rationally design novel inhibitors of the B-cell lymphoma 2 (BCL-2) protein, an important anti-cancer target. nih.govresearchgate.net The design process often involves retaining crucial functional groups (like a sulfonamide moiety) for target interaction while introducing diverse hydrophobic groups to optimize binding. nih.gov

Virtual screening can then be used to filter these designed libraries against a specific biological target. This involves using molecular docking programs to predict the binding affinity and orientation of each compound within the target's active site, allowing researchers to prioritize the most promising candidates for synthesis and in vitro testing. mdpi.comresearchgate.net

In Silico Pharmacokinetic Predictions

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. These predictions help to identify compounds with favorable pharmacokinetic profiles and avoid costly failures in later developmental stages. researchgate.net For benzothiazole derivatives, various computational models and web servers like SwissADME and admetSAR are employed to calculate key physicochemical and pharmacokinetic parameters. nih.govnih.gov

These predictions often assess compliance with established guidelines for drug-likeness, such as Lipinski's Rule of Five. nih.govresearchgate.net This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight over 500, a logP over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. researchgate.net Studies on novel benzothiazole derivatives have used these predictions to confirm that the designed compounds possess good drug-likeness properties. mdpi.comnih.gov

Table 2: Commonly Predicted In Silico Pharmacokinetic and Physicochemical Parameters

| Parameter | Description | Relevance | Reference |

| Molecular Weight (MW) | The mass of one mole of the substance. | A key component of Lipinski's Rule of Five. | researchgate.netjksus.org |

| logP (Lipophilicity) | The logarithm of the partition coefficient between octanol (B41247) and water, indicating fat solubility. | Influences absorption and membrane permeability; part of Lipinski's Rule of Five. | mdpi.comjksus.org |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. | jksus.org |

| Hydrogen Bond Donors (HBD) | The number of hydrogen atoms attached to electronegative atoms (N, O). | A parameter in Lipinski's Rule of Five. | researchgate.net |

| Hydrogen Bond Acceptors (HBA) | The number of electronegative atoms (N, O). | A parameter in Lipinski's Rule of Five. | researchgate.net |

| Percentage Absorption (%ABS) | An estimated value for human intestinal absorption. | Predicts oral bioavailability. | nih.govresearchgate.net |

Quantum Chemical Descriptors in Biological Activity Prediction

Quantum chemistry provides a powerful method for calculating precise electronic characteristics of molecules, which are fundamental to their interaction with biological receptors. These calculated properties, known as quantum-chemical descriptors, are extensively used in Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models of biological activity.

The Density Functional Theory (DFT) method is a robust computational approach used to determine these descriptors. researchgate.net QSAR models for benzothiazole derivatives have been developed using descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and the volume of the electron cloud. nih.gov

For example, a QSAR study on the antituberculosis activity of quinolinone-based compounds identified van der Waals volume, electron density, and molecular electronegativity as key descriptors. nih.gov The resulting model indicated that activity increases with a larger van der Waals volume but decreases with higher electron density and electronegativity, providing clear guidance for designing more potent structures. nih.gov Similarly, theoretical calculations of Bond Dissociation Enthalpy (BDE) have been used to rationalize the observed antioxidant activity of phenolic compounds, providing a deeper mechanistic understanding of their radical scavenging capabilities. nih.gov

Future Perspectives and Emerging Research Avenues for 6 Bromo 7 Chloro 1,2 Benzothiazole

Development of Novel Synthetic Routes and Sustainable Chemistry Approaches

The synthesis of benzothiazole (B30560) derivatives is a well-established field, yet the pursuit of novel, more efficient, and sustainable synthetic routes remains a key area of research. researchgate.netnih.gov

Current Synthetic Strategies for Benzothiazoles:

| Method | Description | Key Features |

| Condensation Reactions | Condensation of 2-aminothiophenols with various reagents like carboxylic acids, aldehydes, or esters. researchgate.net | A traditional and widely used method. researchgate.net |

| Jacobsen Cyclization | Radical cyclization of thiobenzanilides. researchgate.net | Effective for producing specific isomers. researchgate.net |

| Metal-Catalyzed Reactions | Utilization of transition metals like palladium or nickel to catalyze the formation of the benzothiazole ring. nih.gov | Offers high efficiency and control over the reaction. nih.gov |

For 6-Bromo-7-chloro-1,2-benzothiazole , future synthetic strategies will likely focus on green chemistry principles to minimize environmental impact. nih.gov This includes the use of environmentally benign solvents, energy-efficient reaction conditions (such as microwave or ultrasound-assisted synthesis), and atom-economical approaches that maximize the incorporation of starting materials into the final product. nih.govnih.gov The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, will also be a priority to improve efficiency and reduce waste. nih.gov

Advanced Computational Modeling for De Novo Drug Design and Optimization

Computational tools are indispensable in modern drug discovery, enabling the rational design and optimization of new drug candidates. For 6-Bromo-7-chloro-1,2-benzothiazole , computational modeling can predict its physicochemical properties, potential biological targets, and binding interactions.

Computational Approaches in Drug Design:

| Technique | Application |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein. mdpi.com |

| Quantitative Structure-Activity Relationship (QSAR) | Relates the chemical structure of a molecule to its biological activity. |

| Density Functional Theory (DFT) | Used to simulate the electronic structure of molecules for reactivity and stability assessment. researchgate.net |

These computational methods will be instrumental in designing derivatives of 6-Bromo-7-chloro-1,2-benzothiazole with enhanced potency and selectivity for specific biological targets. By simulating interactions at the molecular level, researchers can prioritize the synthesis of compounds with the most promising therapeutic potential, thereby accelerating the drug development process. mdpi.com

Exploration of New Biological Targets and Therapeutic Applications

The benzothiazole scaffold is known for its diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. mdpi.comtandfonline.com This versatility suggests that 6-Bromo-7-chloro-1,2-benzothiazole and its derivatives could be investigated for a wide range of therapeutic applications.

Potential Therapeutic Areas for Benzothiazole Derivatives:

Oncology: Many benzothiazole-containing compounds have shown significant antitumor activity. tandfonline.comresearchgate.net

Infectious Diseases: The benzothiazole nucleus is a key component in various antimicrobial agents. tandfonline.comnih.gov

Neurological Disorders: Some benzothiazoles, like Riluzole, are used in the treatment of neurodegenerative diseases. mdpi.com

Inflammatory Conditions: Benzothiazole derivatives have been explored as anti-inflammatory agents. ijper.org

Future research will likely involve screening 6-Bromo-7-chloro-1,2-benzothiazole against a panel of biological targets to identify novel therapeutic opportunities. High-throughput screening (HTS) campaigns can rapidly assess the compound's activity against numerous enzymes and receptors, potentially uncovering unexpected therapeutic applications.

Integration of Omics Technologies in Mechanistic Studies

To fully understand the therapeutic potential of 6-Bromo-7-chloro-1,2-benzothiazole , it is crucial to elucidate its mechanism of action. Omics technologies, such as genomics, proteomics, and metabolomics, provide a holistic view of the molecular changes induced by a compound within a biological system.

Omics in Drug Discovery:

| Technology | Focus |

| Genomics | Study of the complete set of DNA within an organism. |

| Proteomics | Large-scale study of proteins. |

| Metabolomics | Scientific study of chemical processes involving metabolites. |

By integrating these technologies, researchers can identify the specific cellular pathways and molecular targets modulated by 6-Bromo-7-chloro-1,2-benzothiazole . This detailed mechanistic understanding is vital for optimizing drug efficacy and minimizing potential side effects.

Collaborative Research for Translational Development

The translation of a promising compound from the laboratory to the clinic is a complex and resource-intensive process. Collaborative research efforts between academic institutions, pharmaceutical companies, and government agencies are essential for successful translational development.

These partnerships can facilitate:

Access to specialized expertise and resources.

Funding for preclinical and clinical studies.

Navigation of the regulatory landscape for new drug approval.

For a novel compound like 6-Bromo-7-chloro-1,2-benzothiazole , building a collaborative network will be crucial to advance its development from a promising lead molecule to a potential therapeutic agent.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 6-Bromo-7-chloro-1,2-benzothiazole and its derivatives?

- Methodological Answer : The synthesis typically involves halogenation of the benzothiazole core. For example, bromination and chlorination steps may employ reagents like bromine (Br₂) or hydrofluoric acid (HF) under controlled conditions to ensure regioselectivity . A reported procedure for analogous compounds involves reacting precursor intermediates (e.g., substituted benzothiazoles) with halogenating agents in solvents such as acetic acid or acetone, followed by purification via recrystallization (e.g., ethanol) to isolate the product . Key challenges include avoiding over-halogenation and controlling steric effects.

Q. How is X-ray crystallography utilized to confirm the structure of halogenated benzothiazoles?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond geometries and substituent positions. For example, triclinic crystal systems (space group P1) with cell parameters (e.g., a = 7.578 Å, b = 7.904 Å, c = 10.002 Å) are commonly observed in halogenated benzothiazoles. Data collection via a Bruker APEXII CCD diffractometer and refinement using SHELXL/SHELXTL software enable precise determination of atomic coordinates and thermal displacement parameters. Hydrogen atoms are often constrained using riding models .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the halogenation of benzothiazole derivatives?